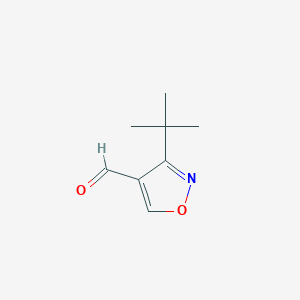

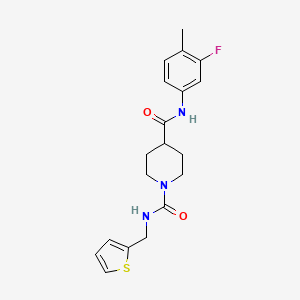

![molecular formula C27H27N3O4S B3006904 N-(4-(苯并[d]恶唑-2-基)苯基)-4-((3,5-二甲基哌啶-1-基)磺酰基)苯甲酰胺 CAS No. 361173-56-0](/img/structure/B3006904.png)

N-(4-(苯并[d]恶唑-2-基)苯基)-4-((3,5-二甲基哌啶-1-基)磺酰基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide" is a chemically synthesized molecule that may have potential biological applications. While the provided papers do not directly discuss this specific compound, they do provide insights into similar benzamide and sulfonyl derivatives, which can be used to infer the properties and potential applications of the compound .

Synthesis Analysis

The synthesis of benzamide derivatives often involves the condensation of various chemical moieties to achieve the desired structure. For instance, the synthesis of N-substituted imidazolylbenzamides or benzene-sulfonamides involves the use of a potent selective class III agent as a reference compound . Similarly, the synthesis of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides utilizes 4-aminophenazone, indicating that the synthesis of complex benzamides can be achieved through the use of precursor compounds with significant biological activity . These methods could potentially be applied to the synthesis of the compound , suggesting a multi-step process involving the condensation of a benzo[d]oxazole derivative with a sulfonyl benzamide.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often characterized using spectroscopic techniques and density functional theory (DFT) calculations. For example, the molecular geometry, vibrational frequencies, and chemical shifts of N-((4-aminophenyl)sulfonyl)benzamide were calculated using DFT, which can be compared with experimental data to confirm the structure . This approach could be used to analyze the molecular structure of "N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide" to predict its reactivity and interactions with biological targets.

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions, including the generation of N-acyliminium ions from N-[1-(phenylsulfonyl)alkyl]oxazolidin-2-ones, which can react with allyltrimethylsilane . This indicates that the sulfonyl benzamide moiety in the compound of interest may also be reactive and capable of forming new bonds under certain conditions, potentially leading to a variety of derivatives with different biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide and sulfonyl derivatives can be inferred from their molecular structure and the functional groups present. For instance, the solubility, melting point, and stability of these compounds can be influenced by the presence of sulfonyl and benzamide groups . Additionally, the electronic properties, such as HOMO-LUMO gaps and UV-Vis spectra, can be studied using DFT to understand the reactivity and potential biological interactions of the compound .

科学研究应用

抗疟疾和抗病毒潜力

N-(4-(苯并[d]恶唑-2-基)苯基)-4-((3,5-二甲基哌啶-1-基)磺酰基)苯甲酰胺衍生物在各种科学研究应用中显示出前景,特别是在抗疟疾和抗病毒药物发现领域。Fahim 和 Ismael (2021) 的一项研究探索了某些磺酰胺衍生物的抗疟疾活性,通过计算计算和分子对接研究突出了它们在对抗疟疾和 COVID-19 等疾病中的潜力。这些化合物表现出显着的体外抗疟疾活性,具有理想的 ADMET(吸收、分布、代谢、排泄和毒性)特性,表明它们作为有效抗疟疾剂的潜力,具有广谱抗病毒能力,包括对 SARS-CoV-2 (Fahim & Ismael, 2021)。

药物开发的酶抑制

对新型抗抑郁药代谢的研究确定了参与相关化合物氧化代谢的酶途径。这项研究提供了对这些分子的药代动力学行为的见解,这对于药物开发至关重要,特别是对于了解药物如何在体内代谢以及识别潜在的药物-药物相互作用 (Hvenegaard et al., 2012)。

新型磺酰胺衍生物合成

Fahim 和 Shalaby (2019) 讨论了新型苯磺酰胺衍生物的合成,展示了它们在生产具有显着体外抗肿瘤活性的化合物的潜力。这项研究强调了化学创新在开发新治疗剂中的重要性,一些化合物对 HepG2 和 MCF-7 细胞系表现出有希望的结果,表明在癌症治疗中的潜在应用 (Fahim & Shalaby, 2019)。

聚合物材料开发

Mohamed 和 Fahmy (2009) 关于合成含有砜醚键的新型全对位芳族聚酰胺-酰肼的研究增加了对聚合物化学的理解,提供了对开发具有在各个行业中潜在应用的新材料的见解。这些材料的溶解性和机械强度性能特别值得注意,表明在涂料、薄膜和工程塑料中的用途 (Mohamed & Fahmy, 2009)。

金属酶碳酸酐酶的抑制

Ulus 等人 (2013) 探索了新型吖啶和双吖啶磺酰胺对金属酶碳酸酐酶的抑制作用,代表了另一条研究途径。发现这些化合物选择性抑制碳酸酐酶的某些亚型,碳酸酐酶是各种生理过程中至关重要的酶。这种选择性抑制可能会导致治疗青光眼、癫痫和高原反应等疾病的新治疗剂 (Ulus et al., 2013)。

作用机制

Target of Action

GNF-Pf-551, also known as N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide, is a compound that has been studied for its potential role in modulating multidrug resistance in Plasmodium falciparum

Mode of Action

It is suggested that it may play a role in the modulation of multidrug resistance inPlasmodium falciparum .

Biochemical Pathways

It is suggested that it may interact with pathways related to multidrug resistance inPlasmodium falciparum .

Result of Action

It is suggested that it may play a role in modulating multidrug resistance inPlasmodium falciparum .

Action Environment

It is known that many factors, such as the state of the environment, genetics, income and education level, and relationships with friends and family, can have considerable impacts on health .

属性

IUPAC Name |

N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27N3O4S/c1-18-15-19(2)17-30(16-18)35(32,33)23-13-9-20(10-14-23)26(31)28-22-11-7-21(8-12-22)27-29-24-5-3-4-6-25(24)34-27/h3-14,18-19H,15-17H2,1-2H3,(H,28,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXDFARWHIUDDPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5O4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

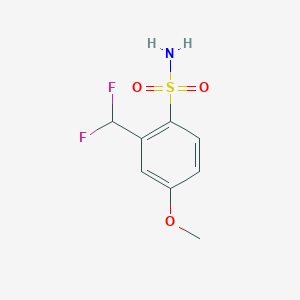

![3-[(6-Methylpyridin-2-yl)methanesulfonyl]propanoic acid hydrochloride](/img/structure/B3006821.png)

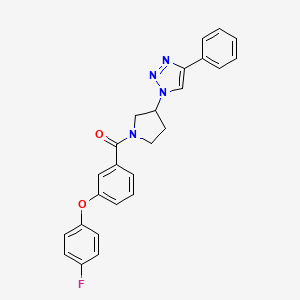

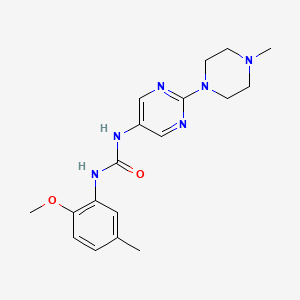

![N-(2-furylmethyl)-3-[1-[2-(mesitylamino)-2-oxoethyl]-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide](/img/structure/B3006828.png)

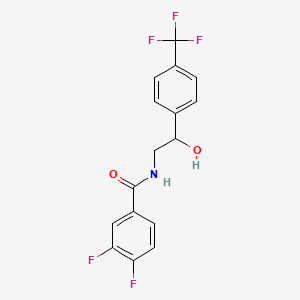

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]-1-azaspiro[5.5]undecan-4-yl]amino]methyl]furan-2-carboxylic acid](/img/structure/B3006829.png)

![3-[5-[(3,4-Dichlorophenyl)methylthio]-4-ethyl-1,2,4-triazol-3-yl]-1-phenyl-4-pyridazinone](/img/structure/B3006831.png)

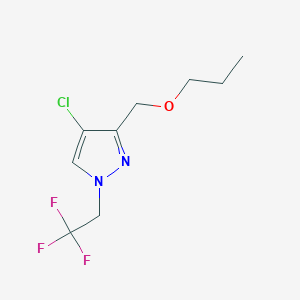

![1-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2,2-dimethylbutan-1-one](/img/structure/B3006836.png)

![2-{[Amino(imino)methyl]amino}-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B3006837.png)

![5-[(3-Methoxyphenyl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B3006843.png)